N-(2-cyanoethyl)-N-methylformamide
Overview
Description
“N-(2-cyanoethyl)-N-methylformamide” seems to be a specific type of phosphoramidite compound . Phosphoramidites are derivatives of natural or synthetic nucleosides and are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs .
Synthesis Analysis
Phosphoramidites are synthesized from their corresponding alcohols, which is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .
Chemical Reactions Analysis
Phosphoramidites are used in the synthesis of oligonucleotides. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide .
Physical And Chemical Properties Analysis
Related compounds such as “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” have a boiling point of 100 °C at 0.5 mmHg, a density of 0.949 g/mL at 25 °C, and a refractive index of n20/D 1.470 .
Scientific Research Applications
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Application in Nucleic Acids Research
- Field : Biochemistry
- Summary : 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite is used for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides .
- Method : Deoxyribonucleoside phosphoramidites are prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst, and the solutions applied directly on an automatic solid-phase DNA synthesizer .
- Results : Using LCAA-CPG support and a cycle time of 12.5 min, oligonucleotides of 16–25 bases are obtained with a DMT-efficiency per cycle of 98.0–99.3% .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : A new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is described .
- Method : This new compound was obtained via a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile .
- Results : The mild reaction conditions leave the nitrile group unaltered. The title compound was fully characterized via NMR spectroscopy (1H and 13C) as well as via high resolution mass spectrometry and infrared spectroscopy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIARTJEBSBYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-methylformamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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